Cas no 2567498-14-8 (methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride)

Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride is a chemically modified amino acid ester derivative, characterized by the incorporation of a 1-methylpiperidin-4-yl moiety. This compound is of interest in pharmaceutical and biochemical research due to its potential as a building block for drug discovery, particularly in the development of neurologically active agents. The dihydrochloride salt form enhances solubility and stability, facilitating handling and formulation in aqueous systems. Its structural features, including the ester group and tertiary amine, make it a versatile intermediate for further synthetic modifications. The compound is typically handled under controlled conditions due to its hygroscopic nature. Analytical methods such as HPLC and NMR are recommended for purity verification.
methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride structure
2567498-14-8 structure
商品名:methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride
CAS番号:2567498-14-8
MF:C10H22Cl2N2O2
メガワット:273.199881076813
MDL:MFCD32879284
CID:5656574
PubChem ID:155822958

methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride 化学的及び物理的性質

名前と識別子

    • EN300-27695803
    • methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride
    • 2567498-14-8
    • Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate;dihydrochloride
    • MDL: MFCD32879284
    • インチ: 1S/C10H20N2O2.2ClH/c1-12-5-3-8(4-6-12)7-9(11)10(13)14-2;;/h8-9H,3-7,11H2,1-2H3;2*1H
    • InChIKey: FAYZSLPSACHIJB-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.O(C)C(C(CC1CCN(C)CC1)N)=O

計算された属性

  • せいみつぶんしりょう: 272.1058333g/mol
  • どういたいしつりょう: 272.1058333g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 189
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6Ų

methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27695803-0.25g
methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride
2567498-14-8 95.0%
0.25g
$567.0 2025-03-20
Enamine
EN300-27695803-10.0g
methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride
2567498-14-8 95.0%
10.0g
$4914.0 2025-03-20
Enamine
EN300-27695803-0.5g
methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride
2567498-14-8 95.0%
0.5g
$891.0 2025-03-20
1PlusChem
1P028CLC-5g
methyl2-amino-3-(1-methylpiperidin-4-yl)propanoatedihydrochloride
2567498-14-8 95%
5g
$4157.00 2023-12-18
Aaron
AR028CTO-10g
methyl2-amino-3-(1-methylpiperidin-4-yl)propanoatedihydrochloride
2567498-14-8 95%
10g
$6782.00 2023-12-15
Aaron
AR028CTO-100mg
methyl2-amino-3-(1-methylpiperidin-4-yl)propanoatedihydrochloride
2567498-14-8 95%
100mg
$570.00 2025-02-16
Enamine
EN300-27695803-10g
methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride
2567498-14-8 95%
10g
$4914.0 2023-09-10
Aaron
AR028CTO-1g
methyl2-amino-3-(1-methylpiperidin-4-yl)propanoatedihydrochloride
2567498-14-8 95%
1g
$1596.00 2025-02-16
1PlusChem
1P028CLC-250mg
methyl2-amino-3-(1-methylpiperidin-4-yl)propanoatedihydrochloride
2567498-14-8 95%
250mg
$763.00 2023-12-18
1PlusChem
1P028CLC-1g
methyl2-amino-3-(1-methylpiperidin-4-yl)propanoatedihydrochloride
2567498-14-8 95%
1g
$1474.00 2023-12-18

methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride 関連文献

methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochlorideに関する追加情報

Introduction to Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate Dihydrochloride (CAS No. 2567498-14-8)

Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride, identified by its CAS number 2567498-14-8, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a valuable subject of study for researchers exploring novel therapeutic agents.

The molecular structure of methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride incorporates several key functional groups that contribute to its unique chemical properties. The presence of an amino group (-NH₂) and a carboxylate group (-COOCH₃) provides opportunities for various chemical modifications and interactions, which are crucial for designing molecules with specific pharmacological effects.

In recent years, there has been growing interest in the development of drugs that target neurological disorders. The piperidine moiety in the compound's structure, specifically the 1-methylpiperidin-4-yl group, is known to enhance binding affinity to certain biological targets. This feature makes methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride a promising candidate for further investigation in the context of central nervous system (CNS) therapies.

Current research in pharmaceutical chemistry increasingly relies on computational methods to predict the biological activity of compounds. Advanced computational techniques, such as molecular docking and virtual screening, have been instrumental in identifying potential drug candidates like methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride. These methods allow researchers to evaluate the interactions between the compound and biological targets with high precision, thereby expediting the drug discovery process.

The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for pharmaceutical applications. Improved solubility often translates to better bioavailability and more effective drug delivery systems. This property makes methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride particularly suitable for formulation into oral or injectable medications.

Recent studies have highlighted the importance of structural diversity in drug design. The unique combination of functional groups in methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride allows for versatile chemical modifications, enabling researchers to fine-tune its pharmacological properties. Such flexibility is essential for developing compounds that exhibit high efficacy and minimal side effects.

The synthesis of methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride involves multi-step organic reactions, requiring precise control over reaction conditions and reagent selection. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability. These improvements are crucial for transitioning promising candidates from laboratory research to clinical development.

In conclusion, methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride (CAS No. 2567498-14-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activity make it a compelling subject for further research. As computational and synthetic methodologies continue to evolve, compounds like this one are likely to play a crucial role in the development of novel therapeutic agents.

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